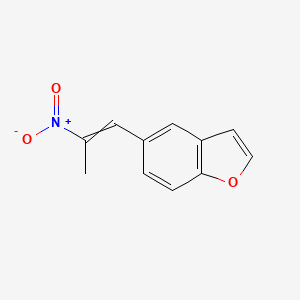

(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran

Description

Significance of Benzofuran (B130515) Scaffold in Contemporary Chemical Research

The benzofuran scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the field of medicinal chemistry. rsc.orgnih.gov It is considered a "privileged structure" because its framework is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. phytojournal.com Natural sources of benzofuran derivatives are found in various plant families, and these compounds have demonstrated therapeutic potential. nih.govresearchgate.net

In contemporary drug discovery, the benzofuran nucleus is exploited for its ability to serve as a structural core for agents with antitumor, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. rsc.orgphytojournal.comnih.govmedcraveonline.com The structural rigidity and electronic characteristics of the benzofuran system allow it to interact with various biological targets. Consequently, the synthesis of novel benzofuran derivatives remains an active and compelling area of chemical research, aimed at discovering new therapeutic agents. bepls.comresearchgate.netnih.gov

Role of Conjugated Nitroalkene Moiety in Organic Synthesis and Reactivity

Conjugated nitroalkenes, also known as nitroolefins, are highly valuable and versatile intermediates in organic synthesis. The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond electron-deficient, making it highly susceptible to attack by nucleophiles. This reactivity is harnessed in a variety of important chemical transformations.

The primary role of conjugated nitroalkenes is as exceptional Michael acceptors, readily undergoing conjugate addition reactions with a wide range of carbon and heteroatom nucleophiles. Furthermore, their electron-deficient nature makes them potent dienophiles in Diels-Alder reactions. The synthetic utility of the nitroalkene moiety is amplified by the numerous transformations possible for the nitro group itself, which can be reduced to amines or converted into carbonyls (via the Nef reaction), among other functionalities. This versatility makes conjugated nitroalkenes powerful building blocks for the construction of complex molecular architectures. wikipedia.org

Overview of the (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran Structure within the Benzofuran-Nitroalkene Class

This compound is a specific molecule that belongs to the broader class of benzofuran-nitroalkene conjugates. Its structure is characterized by a benzofuran ring system that is substituted at the 5-position with a 2-nitroprop-1-en-1-yl side chain. The designation "(Z)" specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the alkene (the benzofuran ring and the nitro group) are on the same side of the double bond.

The molecule can be deconstructed into three key components:

The Benzofuran Core: A planar, aromatic heterocyclic system.

The Conjugated System: The C5 of the benzofuran ring is attached to a vinyl group, which is in conjugation with the nitro group. This extended π-system influences the electronic properties of the molecule.

The Nitroalkene Moiety: The -(CH)=C(CH₃)(NO₂) group, which is the primary site of electrophilic reactivity.

While crystallographic data for the exact (Z)-benzofuran compound is not publicly available, a closely related structure, (E)-5-(2-nitroprop-1-en-1-yl)-2,3-dihydro-1-benzofuran , has been synthesized and characterized, providing valuable comparative data. nih.govnih.gov The key differences are the stereochemistry of the double bond (E vs. Z) and the saturation of the furan ring (dihydrobenzofuran vs. benzofuran).

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | (1Z)-5-(2-nitroprop-1-en-1-yl)-1-benzofuran |

| Core Scaffold | Benzofuran |

| Key Functional Group | Conjugated Nitroalkene |

| Stereochemistry | (Z)-isomer |

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1280 (12) |

| b (Å) | 15.369 (3) |

| c (Å) | 11.193 (2) |

| β (°) | 101.38 (3) |

Rationale for Academic Investigation of this compound and Related Systems

The academic investigation of hybrid molecules like this compound is driven by the principles of medicinal chemistry and the quest for novel synthetic methodologies. The rationale can be summarized by the following points:

Molecular Hybridization: Combining two or more pharmacophores (in this case, benzofuran and nitroalkene) is a well-established strategy in drug design. The goal is to create new chemical entities with potentially synergistic, additive, or entirely new biological activities. Given the known anticancer and antimicrobial properties of many benzofuran derivatives, researchers would be motivated to explore if the addition of the reactive nitroalkene moiety enhances this activity or confers selectivity. phytojournal.comnih.gov

Synthetic Utility: The compound serves as a versatile synthetic intermediate. The nitroalkene handle allows for a variety of subsequent chemical modifications through conjugate addition, cycloaddition, or reduction, enabling the creation of a library of more complex benzofuran derivatives for further study. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a specific isomer like the (Z)-compound, along with its (E)-isomer and other analogs, is crucial for developing a comprehensive understanding of the structure-activity relationships. Such studies help to identify the key structural features required for a desired biological effect.

Scope and Objectives of Research Pertaining to this compound

A research program focused on this compound would logically encompass several key objectives, from its creation to the exploration of its properties.

Synthesis and Characterization: The primary objective would be the development of an efficient and stereoselective synthesis. A logical approach is the Henry (nitroaldol) reaction between 5-formylbenzofuran and nitroethane, followed by dehydration. wikipedia.orgorganic-chemistry.org The reaction conditions would need to be optimized to favor the formation of the (Z)-isomer.

A detailed research finding for the synthesis of the related compound, (E)-5-(2-nitroprop-1-en-1-yl)-2,3-dihydro-1-benzofuran , provides a direct blueprint for this approach. In that synthesis, 5-formyl-2,3-dihydrobenzofuran was reacted with nitroethane using ammonium (B1175870) acetate (B1210297) as a catalyst. The mixture was heated at 110°C (383 K) for 3.5 hours, yielding the product in 67% yield after purification. nih.gov This established method strongly supports the feasibility of synthesizing the target benzofuran analog from the corresponding 5-formylbenzofuran.

Following a successful synthesis, a complete spectroscopic characterization using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry would be essential to confirm the structure and stereochemistry.

Investigation of Chemical Reactivity: A second objective would be to explore the compound's reactivity. Key studies would include:

Michael Addition Reactions: Reacting the compound with various nucleophiles to synthesize a range of 5-substituted benzofuran derivatives.

Cycloaddition Reactions: Using the nitroalkene as a dienophile in Diels-Alder reactions to construct more complex, polycyclic systems.

Reduction of the Nitro Group: Converting the nitro group to an amino group to produce novel aminobenzofuran derivatives, which are another class of biologically relevant molecules.

Evaluation of Biological Activity: The ultimate objective for many researchers would be to screen this compound and its derivatives for biological activity. Based on the known properties of the benzofuran scaffold, primary screening assays would likely focus on:

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines. nih.govnih.gov

Antimicrobial Activity: Testing for efficacy against a panel of pathogenic bacteria and fungi. phytojournal.com

These investigations would collectively provide a comprehensive understanding of this specific benzofuran-nitroalkene conjugate, contributing to the broader fields of organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-(2-nitroprop-1-enyl)-1-benzofuran |

InChI |

InChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3 |

InChI Key |

PANKQJCPRIMQBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Z 5 2 Nitroprop 1 En 1 Yl Benzofuran

Retrosynthetic Analysis of the (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran Framework

A retrosynthetic analysis of the target molecule, this compound, suggests a strategic disconnection at the carbon-carbon double bond of the nitropropene group. This bond is typically formed through a condensation reaction, pointing directly to a Henry reaction (also known as a nitro-aldol reaction).

This primary disconnection simplifies the target molecule into two key precursors: benzofuran-5-carbaldehyde and nitroethane . The Henry reaction between the aldehyde group of the benzofuran (B130515) precursor and the α-carbon of nitroethane, followed by dehydration of the intermediate β-nitro alcohol, would yield the final product.

Further retrosynthetic analysis of benzofuran-5-carbaldehyde indicates that it can be synthesized from a pre-formed benzofuran ring through C-5 functionalization, such as a formylation reaction. The benzofuran nucleus itself can be constructed through various cyclization strategies, often starting from appropriately substituted phenols. This multi-level retrosynthetic approach provides a clear and logical roadmap for the total synthesis of this compound.

Synthesis of Benzofuran Precursors and Intermediates

The synthesis of the crucial intermediate, benzofuran-5-carbaldehyde, involves two main stages: the initial formation of the heterocyclic benzofuran ring system, followed by the specific introduction of a formyl group at the C-5 position.

Cyclization Strategies for Benzofuran Ring Formation

The benzofuran scaffold is a common motif in many natural products and pharmaceuticals, leading to the development of numerous synthetic routes. scienceopen.com Classical and modern methods for constructing the benzofuran ring often begin with substituted phenols and involve an intramolecular cyclization to form the fused furan (B31954) ring.

Key strategies include:

Synthesis from o-Hydroxy Aldehydes: A common approach involves the reaction of an o-hydroxyaryl aldehyde (like salicylaldehyde) with an α-halo ester or ketone, followed by cyclization.

Synthesis from Alkynes: Palladium-catalyzed coupling and cyclization reactions are widely used. For instance, the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization (Sonogashira coupling followed by cyclization), is an efficient method.

Acid-Catalyzed Cyclization: Intramolecular cyclization of acetal (B89532) substrates under acidic conditions, such as with polyphosphoric acid (PPA), can also yield the benzofuran core. wuxiapptec.com

Rearrangement of Chalcones: A method for the selective synthesis of benzofuran isomers has been developed by rearranging and subsequently transforming 2-hydroxychalcones. nih.gov

These methods provide versatile pathways to the core benzofuran nucleus, which can then be further functionalized.

Functionalization of the Benzofuran Nucleus at the C-5 Position

Once the benzofuran ring is formed, a formyl group (-CHO) must be introduced at the C-5 position to yield benzofuran-5-carbaldehyde. This is typically achieved through electrophilic aromatic substitution reactions. The benzene (B151609) portion of the benzofuran ring is susceptible to such reactions, and the position of substitution is directed by the existing ring structure and any substituents.

Common formylation methods include:

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to introduce a formyl group onto activated aromatic rings.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride/copper(I) chloride to formylate aromatic compounds.

Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine.

The synthesis of various 2-aryl-1-benzofuran-5-carboxaldehydes has been achieved using methods like the copper-acetylide approach. These established procedures allow for the reliable preparation of the key benzofuran-5-carbaldehyde intermediate.

Synthesis of Nitropropene Precursors and Intermediates

The final stage of the synthesis involves the formation of the 2-nitroprop-1-en-1-yl side chain at the C-5 position of the benzofuran ring. This is accomplished through a two-step sequence involving a nitro-aldol condensation followed by dehydration.

Nitro-Aldol Condensation Approaches

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgsynarchive.com In this synthesis, benzofuran-5-carbaldehyde is reacted with nitroethane in the presence of a base.

The mechanism begins with the deprotonation of nitroethane at the α-carbon by a base, creating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of benzofuran-5-carbaldehyde. Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol, specifically 1-(benzofuran-5-yl)-2-nitropropan-1-ol. A variety of bases can be used to catalyze this reaction, ranging from organic amines like n-butylamine to inorganic bases. wikipedia.orgtcichemicals.com

A similar reaction has been documented for the preparation of (E)-5-(2-Nitroprop-1-enyl)-2,3-dihydro-1-benzofuran, where 5-formyl-2,3-dihydrobenzofuran was heated with nitroethane in the presence of ammonium (B1175870) acetate (B1210297). nih.gov

| Reactants | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde + Nitroethane | n-Butylamine | Ethanol | Reflux | mdma.ch |

| Aldehydes + Nitroalkanes | Organic/Inorganic Bases | Varies | Varies | tcichemicals.com |

| 5-formyl-2,3-dihydrobenzofuran + Nitroethane | Ammonium acetate | Nitroethane (reagent and solvent) | Heating at 383 K | nih.gov |

Dehydration of Nitroalcohols

The β-nitro alcohol intermediate formed during the Henry reaction can be readily dehydrated to form a nitroalkene. wikipedia.orgtcichemicals.com This elimination of a water molecule introduces the carbon-carbon double bond found in the final product, this compound.

Dehydration can often be achieved by adjusting the reaction conditions of the preceding Henry reaction. For instance, using elevated temperatures or a stoichiometric amount of base can favor the elimination process, leading directly to the nitroalkene. organic-chemistry.orgcommonorganicchemistry.com In some cases, the dehydration is a spontaneous or concurrent step, particularly when the resulting double bond is conjugated with an aromatic system, which adds stability. tandfonline.comechemi.com

Alternatively, a separate dehydration step can be performed using specific dehydrating agents. Common methods include:

Heating with Phthalic Anhydride: The nitroalcohol is heated with phthalic anhydride, which acts as a dehydrating agent. orgsyn.org

Esterification Followed by Elimination: The alcohol group is first converted to a better leaving group, such as an acetate ester, by reacting it with acetic anhydride. Subsequent treatment with a mild base then facilitates the elimination to form the nitroalkene.

Catalytic Dehydration: Reagents like dibutyltin (B87310) oxide have been shown to catalyze the dehydration of β-nitro alcohols under neutral conditions. researchgate.net

The choice of method depends on the stability of the substrate and the desired yield of the final nitroalkene product.

| Method | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Direct Dehydration | Phthalic Anhydride | Heating (e.g., 180-185°C) | orgsyn.orgscribd.com |

| Two-Step (Esterification-Elimination) | 1. Acetic Anhydride 2. Base (e.g., Sodium Carbonate) | 1. Reflux 2. Reflux | |

| Base-Promoted (in situ) | Excess Base / High Temperature | Often concurrent with Henry Reaction | organic-chemistry.orgcommonorganicchemistry.com |

| Catalytic Dehydration | Dibutyltin oxide (Bu₂SnO) | Boiling in benzene | researchgate.net |

Extrusion Processes from Saturated Nitro-Compounds

The formation of nitroalkenes through the elimination of small molecules from saturated nitro-compounds is a fundamental and widely applied strategy. sci-rad.comresearchgate.net These extrusion processes typically involve the removal of water, carboxylic acids, or hydrohalic acids from a saturated precursor. sci-rad.com The optimal strategy for preparing conjugated nitroalkenes is often through such small molecule extrusion reactions. sci-rad.comresearchgate.net

A more controlled method involves converting the alcohol to a better leaving group, such as a carboxylate ester (e.g., acetate or benzoate). sci-rad.com Thermolysis of this ester intermediate then extrudes the carboxylic acid to yield the desired nitroalkene. sci-rad.com This two-step sequence of Henry reaction followed by dehydration or a related elimination is one of the most common preparations for nitroalkenes. acs.orgwikipedia.org

Construction of the this compound Linkage

The central challenge in synthesizing the target molecule is the formation of the C-C bond that connects the benzofuran ring to the nitropropene moiety, followed by the establishment of the correct stereochemistry.

Carbon-Carbon Bond Formation Strategies

Several powerful carbon-carbon bond-forming reactions can be envisioned for the assembly of the molecular framework.

Wittig-type Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes and ketones into alkenes. umass.eduwikipedia.orglumenlearning.com In a potential synthesis of the target compound, benzofuran-5-carbaldehyde could be reacted with a phosphorus ylide or a phosphonate (B1237965) carbanion bearing the nitroethyl group. Non-stabilized ylides in Wittig reactions generally lead to the formation of (Z)-alkenes. lumenlearning.comorganic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com While the classic Wittig reagent can be used, the HWE reaction, employing a phosphonate ester, is often preferred for its higher reactivity and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification.

Heck Coupling: The palladium-catalyzed Heck reaction provides a direct method for the arylation of alkenes. nih.gov This strategy would involve the coupling of a 5-halobenzofuran (e.g., 5-iodobenzofuran (B2523993) or 5-bromobenzofuran) with 2-nitropropene. This reaction creates the C5-C1' bond directly. Intramolecular Heck reactions have been successfully used to construct 2-substituted-3-functionalized benzofurans, demonstrating the utility of this reaction class in manipulating benzofuran scaffolds. acs.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing palladium and copper catalysts. wikipedia.orglibretexts.org A synthetic route using this method could involve coupling 5-halobenzofuran with a terminal alkyne such as propyne. organic-chemistry.org The resulting 5-(prop-1-yn-1-yl)benzofuran would then require subsequent functionalization to install the nitro group and establish the double bond, making this a more indirect approach compared to the Heck or Wittig-type strategies.

| Strategy | Benzofuran Precursor | Nitropropene Precursor | Key Features |

| Henry Reaction | Benzofuran-5-carbaldehyde | Nitroethane | Forms a β-nitro alcohol intermediate for subsequent extrusion. acs.org |

| Wittig-type Reaction | Benzofuran-5-carbaldehyde | Nitroethyl-phosphonium ylide or phosphonate | Direct olefination; non-stabilized ylides favor Z-isomer. organic-chemistry.org |

| Heck Coupling | 5-Halobenzofuran | 2-Nitropropene | Pd-catalyzed direct arylation of the alkene. nih.gov |

| Sonogashira Coupling | 5-Halobenzofuran | Propyne | Forms an alkyne linkage requiring further modification. wikipedia.org |

Stereoselective Formation of the (Z)-Nitropropene Double Bond

Achieving high stereoselectivity for the (Z)-isomer is a critical aspect of the synthesis. While some methods like the Wittig reaction with non-stabilized ylides can favor the Z-isomer, specific methodologies have been developed to exert precise control over the geometric outcome of the nitroalkene double bond.

Research has demonstrated that the condensation of aliphatic or aromatic aldehydes with nitroalkanes can be directed to selectively produce either the (E)- or (Z)-nitroalkene. organic-chemistry.orgacs.org A highly stereoselective one-pot synthesis for (Z)-nitroalkenes involves the reaction of an aldehyde with a nitroalkane in the presence of a secondary amine catalyst, such as piperidine (B6355638), and 4 Å molecular sieves under anhydrous conditions. acs.orgacs.org

The proposed mechanism for the formation of the Z-isomer suggests that the secondary amine catalyst reacts with the aldehyde to form an intermediate imine. This is followed by a nucleophilic attack by the nitronate anion, and a subsequent elimination step yields the (Z)-nitroalkene. organic-chemistry.orgacs.org This pathway is distinct from the mechanism leading to the E-isomer, which is believed to proceed through a more traditional Henry reaction followed by syn-elimination. organic-chemistry.org

The geometric outcome of the nitroalkene synthesis is highly dependent on the reaction conditions, particularly the solvent and temperature. acs.orgorganic-chemistry.org By carefully selecting these parameters, the reaction can be steered toward the desired isomer with high fidelity.

A study by Fioravanti, Pellacani, et al. provides a clear illustration of this control. acs.orgorganic-chemistry.orgacs.org They found that reacting an aldehyde with a nitroalkane in the presence of piperidine and molecular sieves yields different isomers based on the solvent system and thermal conditions.

| Parameter | Condition for (Z)-Isomer | Condition for (E)-Isomer | Outcome |

| Solvent | Dichloromethane (CH₂Cl₂) | Toluene | The choice of solvent is a primary determinant of stereoselectivity. organic-chemistry.org |

| Temperature | Room Temperature | Reflux | Lower temperatures favor the Z-isomer, while higher temperatures favor the E-isomer. organic-chemistry.orgacs.org |

| Catalyst | Piperidine | Piperidine | A secondary amine is crucial for the Z-selective pathway. acs.org |

| Additive | 4 Å Molecular Sieves | 4 Å Molecular Sieves | Molecular sieves are critical for controlling stereoselectivity by ensuring anhydrous conditions. organic-chemistry.org |

This methodology allows for an easy and efficient control of the product's configuration, making it particularly appealing for obtaining the often more challenging Z-isomer in high yields without the need for complex purification procedures. acs.orgacs.org

Modern Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing the target molecule, several advanced catalytic approaches are relevant.

For the C-C bond-forming steps, significant progress has been made in developing more active and robust palladium catalysts for Heck and Sonogashira couplings. This includes the use of specialized ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, which can improve catalyst turnover numbers and expand the substrate scope to include less reactive aryl chlorides. nih.govlibretexts.org Copper-free Sonogashira conditions have also been developed to avoid issues associated with copper, such as the homocoupling of alkynes. organic-chemistry.orggold-chemistry.org

In the realm of Wittig-type reactions, catalytic versions are being explored to address the stoichiometric generation of phosphine (B1218219) oxide waste. organic-chemistry.org These methods aim to catalytically recycle the phosphine byproduct back into the active ylide.

Furthermore, organocatalysis has emerged as a powerful tool for stereoselective reactions involving nitroalkenes. rsc.org Chiral catalysts, such as prolinol derivatives or bifunctional thioureas, can catalyze the enantioselective conjugate addition of nucleophiles to nitroalkenes. organic-chemistry.org While this applies to reactions of the target molecule rather than its direct synthesis, it highlights the importance of nitroalkenes as intermediates in modern asymmetric catalysis. The development of catalytic, enantioselective Henry reactions also provides a modern approach to generating the chiral β-nitro alcohol precursors used in extrusion processes. organic-chemistry.org

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis and offers numerous routes to functionalized benzofurans. nih.gov These methods are prized for their efficiency and functional group tolerance. researchgate.net For the synthesis of a precursor to this compound, palladium-catalyzed cross-coupling and cyclization reactions are particularly relevant.

One common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, a 2-(1-hydroxyprop-2-ynyl)phenol can undergo a palladium-catalyzed cycloisomerization to form a benzofuran derivative. nih.govresearchgate.net Another powerful approach is the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne (a Sonogashira coupling), followed by cyclization. Variations of this, such as coupling (trimethylsilyl)acetylene with iodoarenes in the presence of a Pd/C-CuI catalyst system, can be used to construct the benzofuran ring. researchgate.net

Furthermore, direct C-H activation/functionalization or coupling reactions like the Heck reaction on a pre-formed benzofuran can introduce substituents at the C5 position. nih.gov These palladium-catalyzed reactions are instrumental in creating the complex architecture required for the target molecule. elsevier.com

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Cycloisomerization | PdX₂ / KX (X = Cl, I) | 2-(1-hydroxyprop-2-ynyl)phenols | Forms 2-substituted benzofurans. nih.gov |

| Coupling/Cyclization | Pd(OAc)₂ / Ligand | Aryl boronic acid and 2-(2-formylphenoxy) acetonitriles | Produces benzoyl-substituted benzofurans. nih.gov |

| Heck-Type Pathway | Pd(OAc)₂ / Ag₂O | Benzofuran and hydroxy aryl iodide | Direct arylation and ring closure. nih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent an economical and efficient alternative for synthesizing benzofuran scaffolds. researchgate.netthieme.de These methods often proceed via oxidative cyclization or annulation pathways. A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes, which directly yields substituted benzofurans. rsc.org This approach is valued for its ability to utilize a wide range of commercially available starting materials. rsc.org

One-pot syntheses employing copper catalysts are also well-established. For instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst can afford amino-substituted benzofurans. nih.gov Similarly, copper catalysts can achieve C-H phosphonation of benzofurans at the C-2 or C-3 positions. researchgate.net These versatile transformations can be adapted to produce a 5-substituted benzofuran intermediate necessary for the synthesis of the target compound.

Table 2: Selected Copper-Catalyzed Benzofuran Syntheses

| Reaction Type | Catalyst | Reactants | Solvent/Base |

|---|---|---|---|

| Oxidative Annulation | Copper-mediated | Phenols, internal alkynes | Not specified rsc.org |

| One-Pot Synthesis | Copper Iodide (CuI) | o-hydroxy aldehydes, amines, alkynes | Deep Eutectic Solvent (DES) nih.gov |

| Oxidative Cyclization | Copper Chloride (CuCl₂) | Salicylaldehyde-derived Schiff bases, alkenes | DMF / DBU nih.gov |

Other Metal-Catalyzed or Organocatalytic Strategies

Beyond palladium and copper, a variety of other metals effectively catalyze the synthesis of benzofurans. Nickel-catalyzed intramolecular nucleophilic addition offers a versatile route to 3-aryl benzofurans from readily accessible starting materials. thieme.de Rhodium-based catalysts have been employed in multicomponent syntheses to generate optically active benzofuran derivatives. nih.gov Other transition metals, including zinc and iridium, have also been successfully used in cyclization reactions to form the benzofuran core. researchgate.net

Organocatalysis provides a metal-free alternative for constructing complex cyclic systems. Enantioselective organocatalytic strategies have been developed for the synthesis of cyclopenta[b]benzofuran scaffolds through intramolecular double cyclization reactions. nih.gov While often focused on generating chiral centers, the principles of organocatalysis can be applied to control other aspects of reactivity and selectivity in benzofuran synthesis. For instance, base catalysts like triethylamine (B128534) and potassium tert-butoxide have been used effectively in specific benzofuran-forming reactions. nih.gov

One-Pot and Multicomponent Synthesis Routes

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that minimize waste and reduce operational complexity by combining multiple reaction steps into a single procedure. dtu.dk Several such methods have been developed for the synthesis of benzofuran derivatives. researchgate.netthieme.dersc.org

For example, a one-pot synthesis of benzofurans can be achieved through the heteroannulation of benzoquinones, catalyzed by acetic acid. dtu.dk MCRs that combine building blocks in a single step are particularly powerful. A microwave-assisted four-component reaction of amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles has been developed to produce highly functionalized benzofuran-2-carboxamides. kcl.ac.uk A one-pot, five-component reaction involving a Ugi-azide MCR coupled with an intramolecular Pd/Cu-catalyzed cyclization has been used to generate complex tetrazole-benzofuran hybrids. rsc.org Such strategies could conceivably be designed to assemble a precursor for this compound in a highly streamlined fashion.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methods. researchgate.net This involves using catalysis, minimizing waste (atom economy), avoiding hazardous solvents, and improving energy efficiency. firp-ula.org Metal-catalyzed and organocatalytic routes to benzofurans are inherently "greener" than stoichiometric methods as the catalyst is used in small amounts and can often be recycled. researchgate.net

Specific green approaches in benzofuran synthesis include the use of environmentally benign solvents, such as deep eutectic solvents, or performing reactions under solvent-free conditions. nih.govresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. kcl.ac.ukresearchgate.net The development of one-pot and multicomponent reactions further aligns with green chemistry goals by reducing the number of purification steps and minimizing solvent waste. dtu.dk By integrating these principles, the synthesis of this compound and its intermediates can be made more environmentally friendly and economically viable.

Chemical Reactivity and Transformation Pathways of Z 5 2 Nitroprop 1 En 1 Yl Benzofuran

Reactivity of the Conjugated Nitroalkene Moiety

The conjugated nitroalkene system is the primary site of reactivity in (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran. The potent electron-withdrawing effect of the nitro group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and thus a prime target for nucleophiles.

Nucleophilic Addition Reactions to the Nitroalkene (e.g., Michael Additions, 1,2-Additions)

The electrophilic character of the β-carbon of the nitroalkene facilitates conjugate additions, commonly known as Michael additions. A diverse array of nucleophiles, including carbanions, amines, thiols, and alkoxides, can add to this position to form a variety of adducts. For instance, the reaction with soft nucleophiles, such as enamines or enolates, proceeds via a classic Michael addition pathway.

In a typical Michael addition, a nucleophile attacks the β-carbon of the nitroalkene, leading to the formation of a nitronate intermediate. This intermediate is then protonated to yield the final product. The reaction is highly versatile and can be catalyzed by both acids and bases.

| Nucleophile | Product Type | Reaction Conditions |

| Grignard Reagents | 1,2-addition products | Diethyl ether, low temperature |

| Organocuprates | 1,4-addition (Michael) products | THF, -78 °C |

| Amines | β-amino nitroalkanes | Varies (often neat or in a polar solvent) |

| Thiols | β-thio nitroalkanes | Base catalyst (e.g., triethylamine) |

In addition to Michael additions, harder nucleophiles like organolithium or Grignard reagents may favor 1,2-addition to the carbon atom of the double bond that is closer to the nitro group, although this is generally less common for conjugated nitroalkenes. A nickel-catalyzed intramolecular nucleophilic addition has also been reported for the synthesis of benzofuran (B130515) derivatives from aryl halides and aryl ketones. organic-chemistry.orgthieme.de

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile or Heterodiene, [3+2] Cycloadditions)

The electron-deficient nature of the nitroalkene moiety in this compound allows it to participate as a dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, it can form a six-membered ring, a foundational transformation in the synthesis of complex cyclic systems. The stereochemistry of the Diels-Alder reaction is highly predictable and follows the endo rule.

Furthermore, the nitroalkene can act as a heterodienophile or be a component of a heterodiene in various cycloaddition reactions. For example, in [3+2] cycloaddition reactions, it can react with dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. mdpi.com These reactions are a powerful tool for the construction of isoxazolines and pyrrolidines, respectively. mdpi.com The benzofuran ring itself can also undergo photochemical cycloaddition at the C2-C3 double bond. researchgate.net

| Reaction Type | Reactant | Product |

| Diels-Alder | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexene |

| [3+2] Cycloaddition | Nitrile oxide | Isoxazoline derivative |

| [3+2] Cycloaddition | Azomethine ylide | Pyrrolidine derivative |

Recent research has also explored acid-regulated [4+2] cycloaddition reactions of benzofuran-derived azadienes. nih.gov

Radical Reactions Involving the Nitroalkene

The nitroalkene functionality can also undergo radical reactions. Single-electron transfer (SET) to the nitroalkene can generate a radical anion, which can then participate in subsequent radical coupling reactions. nih.gov These reactions can be initiated by various radical initiators or through photochemically induced processes. The resulting radical intermediates can be trapped by other radical species or undergo cyclization to form new ring systems. The development of super-electron-donors has enabled the use of heteroatom-centered anions to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov

Transformations of the Nitro Group and its Derivatives

The nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Reduction of the Nitro Group to Amino or Other Functionalities

The reduction of the nitro group is a fundamental transformation that can lead to the corresponding amine. A wide range of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of nitro groups include catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/HCl). wikipedia.orgresearchgate.net Milder reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), can also be effective. wikipedia.org The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization.

Partial reduction of the nitro group can also be achieved to yield other nitrogen-containing functional groups. For example, controlled reduction can lead to the formation of hydroxylamines or oximes. wikipedia.org

| Reagent | Product |

| H₂, Pd/C | Amine |

| Fe, HCl | Amine |

| SnCl₂, HCl | Amine |

| Zn, NH₄Cl | Hydroxylamine |

| Diborane | Hydroxylamine |

The use of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to be a rapid and simple method for the reduction of aromatic nitro compounds to their corresponding amines at room temperature.

Nef Reaction and Related Carbonyl Transformations

Following a nucleophilic addition to the nitroalkene, the resulting nitroalkane can undergo a Nef reaction. The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone) under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed by strong acid. wikipedia.orgorganic-chemistry.org

The process typically involves treating the nitroalkane with a base to form the nitronate salt, followed by the addition of a strong mineral acid. organic-chemistry.org This transformation is particularly useful for the synthesis of ketones and aldehydes and represents a powerful tool for carbon-carbon bond formation when combined with a preceding Michael addition.

Reactivity of the Benzofuran Heterocyclic System

The benzofuran ring system is an aromatic heterocycle with a distinct reactivity pattern. The fusion of the benzene (B151609) and furan (B31954) rings results in a molecule that can undergo reactions characteristic of both components, with the electronic properties of one ring influencing the other.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In benzofuran, the preferred site of electrophilic attack is influenced by the ability of the oxygen atom to stabilize the resulting carbocation intermediate (arenium ion). Generally, electrophilic substitution on the unsubstituted benzofuran ring occurs preferentially at the C2 or C3 position of the furan ring, with the precise location depending on the specific electrophile and reaction conditions. stackexchange.com

However, in the case of this compound, the presence of the strongly electron-withdrawing 2-nitroprop-1-en-1-yl group at the 5-position significantly deactivates the benzene portion of the benzofuran ring towards electrophilic attack. This deactivation is a consequence of the resonance and inductive effects of the nitroalkene substituent, which reduce the electron density of the benzene ring.

Therefore, electrophilic substitution reactions on this compound are expected to occur primarily on the furan ring. The probable sites of substitution and the expected products are summarized in the table below.

| Electrophilic Reagent | Expected Position of Substitution | Predicted Major Product |

| Br₂ | C2 or C3 | (Z)-2-bromo-5-(2-nitroprop-1-en-1-yl)benzofuran or (Z)-3-bromo-5-(2-nitroprop-1-en-1-yl)benzofuran |

| HNO₃/H₂SO₄ | C2 or C3 | (Z)-5-(2-nitroprop-1-en-1-yl)-2-nitrobenzofuran or (Z)-5-(2-nitroprop-1-en-1-yl)-3-nitrobenzofuran |

| SO₃/H₂SO₄ | C2 or C3 | This compound-2-sulfonic acid or this compound-3-sulfonic acid |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | C2 or C3 | (Z)-1-(5-(2-nitroprop-1-en-1-yl)benzofuran-2-yl)alkan-1-one or (Z)-1-(5-(2-nitroprop-1-en-1-yl)benzofuran-3-yl)alkan-1-one |

Table 1: Predicted outcomes of electrophilic aromatic substitution on this compound.

It is important to note that the harsh conditions often required for electrophilic aromatic substitution, particularly nitration and Friedel-Crafts reactions, may lead to side reactions involving the reactive nitropropene side chain.

The benzofuran ring, while aromatic, can undergo ring-opening reactions under specific conditions, often facilitated by transition metal catalysts. acs.orgresearchgate.net These reactions typically involve the cleavage of the C2-O bond of the furan ring and can provide access to functionalized phenolic derivatives. acs.org For this compound, such transformations would lead to the formation of ortho-substituted phenols bearing the modified nitropropene side chain.

The specific outcome of these ring-opening reactions is highly dependent on the catalytic system and the reaction partners. For instance, nickel-catalyzed ring-opening with silanes could potentially yield ortho-alkenyl or ortho-alkyl phenol (B47542) derivatives after subsequent functionalization. acs.org

Rearrangement reactions of the benzofuran scaffold itself are less common under typical synthetic conditions. However, rearrangements involving substituents on the ring can occur. For example, acid-catalyzed rearrangements of groups attached to the furan ring are known.

Cascade, Domino, and Tandem Reactions Incorporating this compound

The presence of both a reactive nitroalkene moiety and a versatile benzofuran core makes this compound an attractive substrate for cascade, domino, and tandem reactions. These complex transformations, where multiple bonds are formed in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures.

While specific cascade reactions involving this exact molecule are not extensively documented, its structure suggests several potential pathways. For example, a Michael addition to the nitroalkene could be followed by an intramolecular cyclization involving the benzofuran ring or a substituent introduced in a prior step. A catalyst-free synthesis of benzofuran derivatives from nitroepoxides and salicylaldehydes has been reported, showcasing the potential for cascade reactions involving nitro groups in the formation of the benzofuran ring itself. nih.govacs.org This suggests that the nitropropene group in the target molecule could potentially participate in intramolecular cyclization or cycloaddition reactions under appropriate conditions.

Derivatization and Functional Group Interconversions for Structural Modification

The structural modification of this compound can be achieved through the derivatization of its key functional groups: the nitro group, the alkene, and the benzofuran ring. These transformations allow for the fine-tuning of the molecule's properties and the introduction of new functionalities.

The nitroalkene moiety is particularly rich in chemical reactivity. The nitro group can be reduced to an amine, which can then undergo a wide range of subsequent reactions such as acylation, alkylation, or diazotization. The carbon-carbon double bond can participate in addition reactions, including hydrogenation, halogenation, and Michael additions.

The benzofuran ring can also be functionalized, as discussed in the context of electrophilic aromatic substitution. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at halogenated positions of the benzofuran ring, which could be introduced via electrophilic halogenation.

A summary of potential derivatization reactions is provided in the table below.

| Functional Group | Reagent/Reaction Type | Potential Product |

| Nitro Group | H₂, Pd/C or Fe/HCl | (Z)-1-(benzofuran-5-yl)prop-1-en-2-amine |

| Alkene | H₂, Pd/C | 5-(2-nitropropyl)benzofuran |

| Alkene | Br₂ | 5-(1,2-dibromo-2-nitropropyl)benzofuran |

| Alkene | Michael Addition (e.g., with a thiol) | 5-(2-nitro-1-(organothio)propyl)benzofuran |

| Benzofuran Ring (after halogenation at C2) | Suzuki Coupling (ArB(OH)₂, Pd catalyst) | (Z)-2-aryl-5-(2-nitroprop-1-en-1-yl)benzofuran |

Table 2: Potential derivatization and functional group interconversions of this compound.

These transformations highlight the synthetic versatility of this compound and its potential as a building block for the synthesis of more complex and potentially bioactive molecules.

Advanced Spectroscopic Characterization and Structural Analysis of Z 5 2 Nitroprop 1 En 1 Yl Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzofuran (B130515) ring system, the vinylic proton, and the methyl group. The aromatic protons of the benzofuran moiety would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shift and coupling patterns of these protons would allow for the unambiguous assignment of their positions on the benzene (B151609) ring. The furan (B31954) ring protons would also exhibit characteristic shifts.

The vinylic proton of the nitropropene side chain is expected to resonate in the region of δ 7.5-8.5 ppm, influenced by the electron-withdrawing nitro group and the benzofuran ring. The methyl protons would appear as a singlet or a narrow multiplet in the upfield region, likely around δ 2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbon atoms of the benzofuran ring would be observed in the aromatic region (δ 110-160 ppm). The sp² hybridized carbons of the nitropropene unit would also be found in the downfield region, with the carbon atom attached to the nitro group showing a particularly deshielded chemical shift. The methyl carbon would resonate at a much higher field, typically around δ 15-25 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Benzofuran Aromatic-H | 7.0 - 8.0 |

| Vinylic-H | 7.5 - 8.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Benzofuran Aromatic-C | 110 - 160 |

| Vinylic-C | 120 - 150 |

The (Z)-stereochemistry of the double bond in the nitropropene side chain can be unequivocally determined using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.

For the (Z)-isomer, a clear NOE/ROE correlation is expected between the vinylic proton and the protons of the methyl group, as they are on the same side of the double bond. Conversely, a weaker or absent correlation would be expected between the vinylic proton and the protons on the benzofuran ring at the point of attachment. The observation of this specific spatial relationship would provide conclusive evidence for the assigned (Z)-geometry.

Dynamic NMR studies could be employed to investigate any conformational flexibility in the molecule, such as restricted rotation around the single bond connecting the benzofuran ring and the nitropropene moiety. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of rotational processes. However, for a relatively rigid molecule like this compound, significant dynamic processes observable by NMR are not strongly anticipated at room temperature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₉NO₃, the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would validate the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion would likely undergo characteristic fragmentation pathways. Expected fragmentation could include the loss of the nitro group (NO₂), cleavage of the nitropropene side chain, and fragmentation of the benzofuran ring system. Analysis of these fragment ions would further support the proposed structure.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₁H₉NO₃ | Calculated Value |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching vibration of the alkene and the aromatic ring would appear in the 1600-1680 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinylic protons would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The characteristic vibrations of the benzofuran ring, including C-O stretching, would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the C=C double bond vibrations are expected to give strong signals in the Raman spectrum.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1500 - 1550 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| C=C (alkene & aromatic) | Stretch | 1600 - 1680 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Electronic Spectroscopy: UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The extended π-conjugated system of this compound, encompassing the benzofuran ring and the nitropropene side chain, is expected to result in strong UV-Vis absorption.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the electron-withdrawing nitro group and the extensive conjugation are expected to shift the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted benzofuran. The exact position of λ_max would be influenced by the solvent polarity. This technique is valuable for confirming the presence of the conjugated system and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Elucidation and Confirmation of Stereochemistry

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, including bond lengths, bond angles, and stereochemistry of a compound.

Although a crystal structure for this compound has not been reported, analysis of a closely related isomer, (E)-5-(2-Nitroprop-1-enyl)-2,3-dihydro-1-benzofuran, offers valuable insights into the expected structural features. nih.govnih.gov For this E-isomer, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The asymmetric unit of this related compound was found to contain two crystallographically independent molecules. nih.govnih.gov

In a hypothetical X-ray crystallographic study of this compound, the primary goal would be to confirm the Z-configuration of the double bond. This would be definitively established by the relative positions of the benzofuran ring and the nitro group with respect to the C=C double bond. The analysis would also provide detailed measurements of bond lengths and angles within the benzofuran core and the nitropropenyl substituent.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

The crystal packing would likely be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds and potentially C-H···π interactions, which are observed in the crystal structure of other benzofuran derivatives. asianpubs.org The planarity of the benzofuran ring system is another key feature that would be confirmed. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) on Enantioenriched Derivatives (if prepared)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of enantiomers and studying their conformational properties in solution. While there is no indication that this compound is chiral, if a chiral center were introduced to create enantioenriched derivatives, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For enantioenriched benzofuran derivatives, ECD can be used to establish the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. rsc.org Studies on other benzofuran derivatives have demonstrated their ability to interact with biomacromolecules like proteins, and this interaction can be monitored by CD spectroscopy. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry and conformational flexibility of chiral molecules in solution. rsc.orgru.nl For enantioenriched derivatives of this compound, VCD could provide insights into the preferred conformations of the nitropropenyl side chain relative to the benzofuran core. The technique is powerful for complex systems and can provide detailed structural information because the VCD signals are highly dependent on the spatial arrangement of different functional groups within the molecule. ru.nl

Table 2: Chiroptical Spectroscopy Techniques and Their Applications

| Technique | Principle | Application to Enantioenriched this compound Derivatives |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration and study of electronic transitions. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration and conformational analysis in solution. |

Theoretical and Computational Investigations on Z 5 2 Nitroprop 1 En 1 Yl Benzofuran

Reaction Mechanism Elucidation through Computational Modeling

Energy Profile Calculations for Reaction Pathways

Without access to peer-reviewed research or database entries containing these specific calculations, any attempt to provide the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

Conformational Analysis and Isomeric Stability Studies

The conformational landscape of (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran is primarily defined by the rotation around the single bond connecting the benzofuran (B130515) ring to the nitropropenyl side chain. Theoretical calculations suggest that the planarity of the molecule is a key factor in its stability, with conformers that maximize the conjugation between the benzofuran ring system and the nitropropenyl group being energetically favored.

The two primary conformers arise from the syn and anti orientations of the nitropropenyl group relative to the furan (B31954) moiety of the benzofuran ring. Computational models indicate that the conformer where the vinyl hydrogen and the C4-hydrogen of the benzofuran ring are in closer proximity may experience slight steric hindrance, potentially raising its energy compared to a more extended conformation.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules. For this compound, density functional theory (DFT) calculations are commonly employed to estimate NMR chemical shifts, vibrational frequencies, and electronic absorption maxima. rsc.org

Predicted NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts can be predicted with a reasonable degree of accuracy. The protons on the benzofuran ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nitropropenyl substituent. The vinyl proton is anticipated to have a characteristic chemical shift, and the methyl protons will likely appear as a singlet in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Vinyl) | 7.2 - 7.5 |

| ¹H (Benzofuran) | 7.0 - 8.0 |

| ¹H (Methyl) | 2.5 - 2.8 |

| ¹³C (Benzofuran) | 110 - 160 |

| ¹³C (Vinyl) | 130 - 145 |

| ¹³C (Methyl) | 15 - 20 |

Predicted Vibrational Frequencies:

The infrared (IR) spectrum is characterized by vibrational modes associated with its specific functional groups. The nitro group is expected to show strong asymmetric and symmetric stretching frequencies. The carbon-carbon double bonds of the vinyl group and the benzofuran ring will also have distinct stretching vibrations.

Table 2: Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1510 - 1540 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| C=C (Vinyl) | Stretch | 1620 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O-C (Furan) | Asymmetric Stretch | 1200 - 1250 |

Predicted UV-Vis Absorption Maxima:

The electronic spectrum of this compound is predicted to be dominated by π → π* transitions. The extended conjugation between the benzofuran system and the nitropropenyl side chain is expected to result in a significant absorption in the ultraviolet-visible region. Theoretical studies on nitrobenzofurans suggest that the position of the nitro group significantly influences the absorption wavelength. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 320 - 350 | Ethanol |

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational technique would be highly relevant for understanding its dynamic behavior in various environments.

An MD simulation could provide valuable insights into:

Conformational Flexibility: By simulating the molecule's movement over time, MD can explore the different accessible conformations and the energy barriers between them. This would complement the static picture provided by conformational analysis.

Solvent Effects: Placing the molecule in a simulated solvent box would allow for the study of its interactions with solvent molecules, which can influence its conformation and spectroscopic properties.

Intermolecular Interactions: In simulations with multiple molecules, MD can be used to investigate potential aggregation or self-assembly behaviors, which are crucial for understanding the material properties of the compound.

Given the potential for conformational changes and the influence of the environment on its electronic structure, molecular dynamics simulations would be a logical next step in the comprehensive computational investigation of this compound.

Exploration of Biological Activities of Z 5 2 Nitroprop 1 En 1 Yl Benzofuran and Its Derivatives in Vitro Studies

General Biological Relevance of Nitroalkene-Containing Benzofuran (B130515) Scaffolds as Chemical Probes

The benzofuran moiety, consisting of fused benzene (B151609) and furan (B31954) rings, is a core component in a vast number of biologically active natural products and synthetic compounds. researchgate.netresearchgate.net This scaffold is recognized for its versatile physicochemical properties and its presence in several clinical drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.gov Benzofuran derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrsc.orgscienceopen.com The inherent bioactivity of the benzofuran nucleus makes it a privileged structure for the design of novel therapeutic agents and chemical probes. nih.govnih.gov

The incorporation of a nitroalkene group onto the benzofuran scaffold introduces a reactive electrophilic center. Nitroalkenes are potent Michael acceptors, capable of undergoing covalent addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity makes nitroalkene-containing compounds valuable as chemical probes to investigate cellular processes and enzyme mechanisms. By forming stable covalent bonds with target proteins, these probes can be used to identify and characterize novel drug targets, map active sites of enzymes, and elucidate molecular pathways. For instance, the benzofuran scaffold has been successfully utilized to develop inhibitors for enzymes like leukotriene A(4) hydrolase (LTA(4)H) and endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1), demonstrating the utility of this scaffold in creating targeted chemical probes for enzymes involved in inflammatory and immunological pathways. nih.govnih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of bioactive compounds. For the benzofuran scaffold, SAR studies have revealed that modifications at various positions on the heterocyclic ring system can dramatically influence biological activity. Earlier studies identified that substitutions at the C-2 position of the benzofuran ring were particularly critical for the cytotoxic activity of certain derivatives. nih.gov

In the context of developing targeted molecular probes, SAR studies focus on elucidating how specific structural changes affect interactions with a biological target. For example, in the development of benzofuran-based inhibitors for the enzyme ERAP1, a series of derivatives was synthesized to explore the impact of different substituents. nih.gov The initial hits from a high-throughput screen were systematically modified to improve potency and selectivity. This process involves synthesizing analogs with variations in steric bulk, electronic properties, and hydrogen bonding potential to map the binding pocket of the target enzyme. nih.gov

Similarly, SAR studies on benzofuran derivatives as multidrug resistance modulators showed a strong correlation between the calculated lipophilicity of the analogs and their biological activity. nih.gov Halogen substitutions are also a common strategy; their hydrophobic and electronic nature can enhance cytotoxic properties, with the position of the halogen atom significantly influencing the activity. nih.gov These studies are crucial for optimizing lead compounds into more potent and selective chemical probes, guiding the design of molecules with improved affinity and specificity for their intended molecular targets.

Below is a representative table illustrating how structural modifications on a benzofuran core can influence inhibitory activity against a target enzyme, based on findings for ERAP1 inhibitors. nih.gov

| Compound ID | R1 Group | R2 Group | ERAP1 Inhibition IC50 (µM) |

| 1 | H | -CONH2 | 1.2 |

| 2 | H | -CN | 2.5 |

| 3 | Cl | -CONH2 | 0.8 |

| 4 | Cl | -CN | 1.5 |

| 5 | OCH3 | -CONH2 | 0.5 |

This table is illustrative, based on general SAR principles described in the cited literature. Specific values are representative.

In Vitro Biological Screening Methodologies

The evaluation of (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran and its derivatives relies on a suite of in vitro assays designed to characterize their interactions with specific biological targets and their effects on cellular systems.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme. For benzofuran scaffolds, these assays have been used to identify potent inhibitors for various enzyme targets. A common approach involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. nih.gov The rate of product formation is measured, often using spectrophotometric or fluorometric methods.

Leukotriene A(4) Hydrolase (LTA(4)H) Inhibition: Substituted benzofurans have been identified as inhibitors of LTA(4)H, a cytosolic enzyme involved in inflammatory responses. In vitro assays demonstrated that these compounds could reduce the levels of LTB(4), the product of LTA(4)H activity, in both mouse and human whole blood. nih.gov

ERAP1 Inhibition: The discovery of benzofuran-based ERAP1 inhibitors utilized a high-throughput fluorescence-based assay with a physiologically relevant peptide substrate. nih.gov To confirm hits and eliminate artifacts, an orthogonal assay using HPLC-mass spectrometry (MS) was employed to directly measure the trimming of a natural antigenic peptide substrate. nih.gov

CYP26A1 Inhibition: The inhibitory activity of benzofuran-triazole derivatives against the enzyme CYP26A1 was evaluated using a cell-based assay in MCF-7 cells, which measures the metabolism of retinoic acid. nih.gov

The results from these assays are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Benzofuran Derivative Class | Assay Type | Representative IC50 |

| LTA(4)H | Substituted Benzofurans | Whole Blood LTB(4) measurement | Not specified |

| ERAP1 | Benzofuran carboxamides | Fluorescence-based / Mass Spec | Nanomolar to low micromolar range nih.gov |

| CYP26A1 | Benzofuran-phenylmethyl-triazoles | MCF-7 cell-based assay | 4.5 µM - 7 µM nih.gov |

Receptor Binding Studies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies are essential for understanding the potential of benzofuran derivatives to modulate signaling pathways. The most common method is the competitive binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the affinity of the test compound (often expressed as a Ki or IC50 value) is calculated.

Benzofuran derivatives have been evaluated for their binding affinity to a range of receptors:

Serotonin (B10506) and Dopamine Receptors: Certain 6-aminomethylbenzofuranone derivatives were assessed for their binding affinities to 5-HT2A and D2 receptors in the search for potential antipsychotic agents. drugbank.com Other novel benzofuran derivatives have been evaluated for dual affinity towards the 5-HT1A receptor and the serotonin transporter. nih.gov

Cannabinoid Receptors: A series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2). scispace.com

Cell-Based Assays for Molecular Mechanism Elucidation

Cell-based assays provide a more complex biological context to study the effects of a compound on molecular pathways and cellular functions. These assays are crucial for understanding a compound's mechanism of action beyond simple enzyme or receptor interactions.

Antiplasmodial Activity Assays: Structurally related (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their in vitro activity against drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This type of assay helps identify compounds that can overcome common drug resistance mechanisms.

Cytotoxicity Assays: To assess the selectivity of bioactive compounds, their cytotoxicity is often tested against various human cell lines, such as KB cells (a human oral cancer cell line). nih.gov This is a critical step to differentiate between targeted activity (e.g., anti-parasitic) and general cellular toxicity. For example, a series of benzofuran-2-carboxamides were evaluated for their anticancer activity against head and neck (SQ20B) cancer cell lines. nih.gov

Mechanism-Specific Assays: To probe a specific mechanism of action, targeted assays can be employed. For instance, to investigate the antiplasmodial mechanism of nitro-substituted benzofuranone derivatives, a β-hematin formation inhibition assay was conducted. nih.gov This assay tests the ability of the compounds to interfere with the parasite's detoxification of heme, a known target for antimalarial drugs. nih.gov

Preliminary Mechanistic Hypotheses Based on In Vitro Observations

Based on the in vitro data from studies on this compound and related nitroalkene-containing benzofuran derivatives, several preliminary mechanistic hypotheses can be formulated.

The primary hypothesis for the biological activity of the nitroalkene moiety stems from its nature as a potent Michael acceptor. This functional group can readily react with soft nucleophiles, particularly the sulfhydryl groups of cysteine residues within proteins. This can lead to the formation of a covalent and often irreversible bond between the compound and its protein target. Such covalent modification can result in:

Irreversible Enzyme Inhibition: The compound may bind to a cysteine residue in the active site of an enzyme, leading to its permanent inactivation. This is a plausible mechanism for the observed inhibition of enzymes like LTA(4)H and ERAP1 by benzofuran derivatives. nih.govnih.gov

Disruption of Protein-Protein Interactions: Covalent modification of a protein at a site critical for interaction with other proteins could disrupt signaling cascades or cellular pathways.

Beyond covalent modification, non-covalent interactions also play a significant role, particularly for analogs lacking the reactive nitroalkene group. In vitro receptor binding studies suggest that the benzofuran scaffold can fit into the binding pockets of various receptors, such as serotonin, dopamine, and cannabinoid receptors. drugbank.comnih.govscispace.com Molecular docking studies accompanying these experimental results often indicate that the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues in the receptor's binding site. drugbank.com

Finally, for specific activities like the antiplasmodial effects of related nitro-benzofuranones, a distinct mechanism has been proposed. The ability of these compounds to inhibit β-hematin formation in vitro suggests that they may interfere with the parasite's heme detoxification pathway, a mechanism shared with established antimalarial drugs. nih.gov Therefore, the biological activity of this class of compounds is likely multifaceted, depending on the specific analog's structure and the biological target being investigated.

Development of Molecular Probes for Biological Research

The intrinsic spectroscopic properties and reactive nature of the benzofuran scaffold, particularly when functionalized with specific substituents, have positioned certain derivatives as valuable molecular probes in biological research. These probes are instrumental in the investigation of cellular processes, the identification of biological targets, and the elucidation of molecular interactions in vitro. The development of such tools often hinges on the strategic incorporation of functionalities that can either report on their local environment through changes in fluorescence or covalently interact with biomolecules of interest.

The compound This compound and its analogs are of particular interest in this regard due to the unique combination of the benzofuran core and the nitroalkene moiety. The benzofuran unit itself can serve as a fluorophore, and its photophysical properties can be finely tuned by the introduction of various substituents. Notably, the presence of a nitro group, an electron-withdrawing substituent, can induce significant solvatochromic shifts, a phenomenon where the absorption and emission spectra of a compound change with the polarity of the solvent. nih.gov This property is highly desirable for the development of fluorescent probes designed to investigate the microenvironment of biological systems, such as the hydrophobic pockets of proteins.

The 2-nitroprop-1-en-1-yl group introduces an additional layer of functionality, rendering the molecule a potential Michael acceptor. mdpi.com This electrophilic character allows for covalent bond formation with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. This capacity for covalent modification is a key feature in the design of activity-based probes and affinity labels for identifying and characterizing specific enzymes or receptors.

In vitro studies with structurally related 4-nitrophenyl-functionalized benzofurans have demonstrated their ability to interact with proteins, such as bovine serum albumin (BSA). This interaction leads to a quenching of the protein's intrinsic fluorescence, providing evidence of binding and allowing for the determination of binding affinities. Such studies are foundational in validating the potential of a compound to act as a probe for a specific biological target.

While direct studies detailing the application of This compound as a molecular probe are not extensively documented, the known properties of its constituent parts provide a strong rationale for its potential in this area. The combination of the environmentally sensitive fluorescence of the benzofuran core and the reactive potential of the nitroalkene side chain suggests that this class of compounds could be developed into versatile molecular probes for biological research.

Research Findings on Benzofuran-Based Probes

To illustrate the principles behind the development of benzofuran-based molecular probes, the following table summarizes key findings from in vitro studies on related benzofuran derivatives. These studies highlight how structural modifications influence the properties relevant to their function as molecular probes.

| Compound Class | Key Feature | In Vitro Observation | Implication for Probe Development |